molecular formula C19H15N3O2S2 B2448111 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681168-45-6

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2448111
CAS No.: 681168-45-6
M. Wt: 381.47
InChI Key: DCQJFJULJXCGTB-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a 4-(4-ethoxyphenyl)thiazole moiety via a carboxamide bridge. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. Benzothiazole derivatives have demonstrated potent and selective antitumor properties against a diverse range of human cancer cell lines, including mammary, ovarian, colon, and lung cancer models . The scaffold's efficacy is often attributed to its ability to function as a privileged structure for inhibiting key cancer-associated enzymes. A primary researched mechanism of action for related benzothiazole derivatives is the potent inhibition of tumor-associated carbonic anhydrases , such as CA IX and CA XII . These metalloenzymes are frequently overexpressed in hypoxic tumors and play a critical role in pH regulation, tumor progression, and metastasis. Inhibition of these isoforms represents a promising strategy for developing antineoplastic agents targeted against aggressive, hypoxic cancers. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring of the thiazole component, such as the ethoxy group in this compound, can critically influence potency and selectivity . Researchers can utilize this compound as a key chemical tool for probing carbonic anhydrase function in pathological states or as a lead structure for the development of more potent and selective inhibitors. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the specific product data sheet for detailed handling, storage, and safety information.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-2-24-14-6-3-12(4-7-14)16-10-25-19(21-16)22-18(23)13-5-8-15-17(9-13)26-11-20-15/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQJFJULJXCGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The compound’s structure allows it to bind to these targets with high affinity, leading to the inhibition of their activity and subsequent effects on cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzothiazole derivatives, such as:

  • 2-aminothiazole
  • Benzothiazole
  • 4-ethoxybenzothiazole

Uniqueness

What sets N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide apart is its unique combination of functional groups, which confer specific electronic and steric properties. These properties enhance its binding affinity to molecular targets and its stability under various conditions, making it a versatile compound for research and industrial applications .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure that integrates both thiazole and benzothiazole moieties, which are known for their diverse biological activities. The molecular formula is C18H19N3O3S2C_{18}H_{19}N_{3}O_{3}S_{2} with a molecular weight of approximately 389.49 g/mol. The presence of ethoxy and carboxamide functional groups enhances its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the thiazole ring via condensation reactions.
  • Introduction of the ethoxyphenyl group through electrophilic aromatic substitution.
  • Final assembly to form the carboxamide derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds exhibit a broad spectrum of activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A431 (epidermoid carcinoma)5.0Induction of apoptosis and cell cycle arrest
A549 (lung carcinoma)6.5Inhibition of IL-6 and TNF-α activity
H1299 (non-small cell lung cancer)4.0Suppression of cell migration and invasion

These findings suggest that the compound may interact with key signaling pathways involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through:

  • Caspase Activation : Activation of caspases leads to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G1/S checkpoint, preventing cancer cells from proliferating.
  • Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in tumor microenvironments.

Case Studies

A notable study evaluated the effects of this compound on various human cancer cell lines:

  • Study Design : In vitro assays were conducted using different concentrations (1 µM to 10 µM) to assess cytotoxicity.
  • Results : Significant inhibition was observed in cell viability across all tested lines with IC50 values ranging from 4 µM to 6.5 µM.
  • : The compound demonstrated promising anticancer activity warranting further investigation in vivo.

Q & A

Basic Question: What experimental design strategies are recommended for optimizing the synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide?

Methodological Answer:
The synthesis of complex heterocyclic compounds like this requires a Design of Experiments (DoE) approach to minimize trial-and-error. Key steps include:

  • Parameter Screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) using fractional factorial designs.
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., solvent/base combinations).
  • Robustness Testing : Validate conditions under minor perturbations (e.g., ±5°C temperature shifts).
    Refer to statistical methods in chemical technology for reaction optimization, such as those applied in TiO₂ photocatalyst studies .

Basic Question: How can structural discrepancies in synthesized batches of this compound be resolved?

Methodological Answer:
Use multi-modal characterization :

  • X-ray Crystallography : Resolve atomic-level ambiguities (e.g., dihedral angles between thiazole and benzothiazole rings) .
  • NMR Spectroscopy : Compare 1^1H/13^{13}C shifts with computational predictions (DFT calculations) to confirm substituent positions.
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns to detect impurities (e.g., incomplete ethoxy group addition).

Basic Question: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:
Prioritize target-specific assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine).
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Solubility Optimization : Pre-treat compounds with DMSO/PBS mixtures to avoid false negatives due to aggregation .

Advanced Question: How can computational methods predict reaction pathways for its multi-step synthesis?

Methodological Answer:
Leverage quantum chemical calculations :

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates (e.g., imidamido-thiazole formation) and transition states.
  • Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent regioselectivity.
  • Machine Learning : Train models on existing reaction databases to prioritize viable routes (e.g., Vilsmeier-Haack reagent compatibility) .

Advanced Question: How should researchers address contradictory biological activity data across different studies?

Methodological Answer:
Conduct orthogonal validation :

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
  • Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify non-specific interactions.
  • Meta-Analysis : Compare data across studies while controlling for variables (e.g., cell line passage number, serum concentration) .

Advanced Question: What strategies mitigate poor solubility in pharmacokinetic studies?

Methodological Answer:
Implement formulation engineering :

  • Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based solutions.
  • Amorphous Solid Dispersions : Use spray drying or hot-melt extrusion to enhance bioavailability.
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility .

Advanced Question: How can AI-driven tools enhance reaction condition optimization for its derivatives?

Methodological Answer:
Integrate AI platforms :

  • Bayesian Optimization : Automate parameter space exploration (e.g., catalyst/solvent pairs) with feedback loops.
  • Generative Models : Design novel derivatives with optimized ADMET properties using recurrent neural networks (RNNs).
  • Real-Time Analytics : Use tools like COMSOL Multiphysics for in silico reaction simulations .

Basic Question: What analytical techniques confirm the purity of intermediates during synthesis?

Methodological Answer:
Combine chromatographic and spectroscopic methods :

  • HPLC-PDA : Monitor reaction progress with UV-Vis detection (e.g., 254 nm for aromatic systems).
  • LC-MS : Detect low-abundance impurities (e.g., dehalogenated byproducts).
  • Elemental Analysis : Verify stoichiometry (C, H, N, S) for critical intermediates .

Advanced Question: How can researchers elucidate the role of the ethoxyphenyl moiety in biological activity?

Methodological Answer:
Perform structure-activity relationship (SAR) studies :

  • Analog Synthesis : Replace ethoxy with methoxy, hydroxy, or halogens to assess electronic effects.
  • Molecular Docking : Simulate ligand-target binding (e.g., hydrophobic pocket interactions) using AutoDock Vina.
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors via Schrödinger Suite .

Advanced Question: What protocols ensure reproducibility in scaled-up reactions?

Methodological Answer:
Adopt quality-by-design (QbD) principles :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction kinetics.
  • Critical Quality Attributes (CQAs) : Define thresholds for purity (>98%), residual solvents (<0.1%), and particle size.
  • Scale-Down Models : Validate parameters using microreactors before pilot-scale production .

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